5alfa-Colestano-3beta,15beta-diol

Descripción general

Descripción

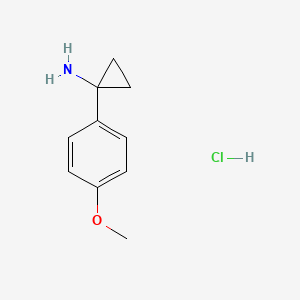

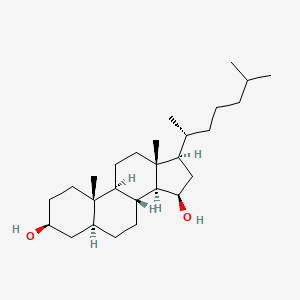

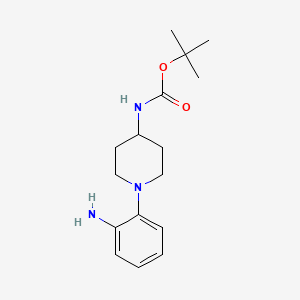

5alpha-Cholestan-3beta,15beta-diol is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional hydroxy group at the 15β-position . It is used as a standard in lipid analysis using HPLC and acts as a derivitized steroid compound .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestan-3beta,15beta-diol is C27H48O2 . The InChI and SMILES strings representing the molecule’s structure are also provided .Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Cholestan-3beta,15beta-diol include a molecular weight of 404.669 Da . It is insoluble in water .Aplicaciones Científicas De Investigación

5alfa-Colestano-3beta,15beta-diol: Un Análisis Exhaustivo

Estándares Cromatográficos: this compound se utiliza como un estándar interno en el análisis cromatográfico, particularmente en la cromatografía de gases (GC) y la cromatografía líquida de alta resolución (HPLC). Esta aplicación es crucial para cuantificar los niveles de colesterol en varios productos, como la carne, asegurando mediciones precisas y confiables para la investigación y el control de calidad .

Análisis de Lípidos: En la lipidómica, este compuesto sirve como un estándar para el análisis de lípidos utilizando HPLC. Su función es significativa en la identificación y cuantificación de especies lipídicas dentro de muestras biológicas complejas, lo que ayuda a comprender el metabolismo lipídico y los trastornos asociados .

Investigación Farmacéutica: Como un compuesto esteroide derivado, this compound encuentra su aplicación en la investigación farmacéutica. Ayuda en la síntesis y el análisis de medicamentos basados en esteroides, contribuyendo al desarrollo de nuevos medicamentos .

Desarrollo Agroquímico: En el campo agroquímico, este compuesto se utiliza para estudiar y desarrollar nuevos productos químicos para uso agrícola, como pesticidas o reguladores del crecimiento. Su estructura esteroide lo convierte en un modelo valioso para crear compuestos con interacciones específicas con los sistemas biológicos .

Campo de los Colorantes: La industria de los colorantes se beneficia del uso de this compound en el desarrollo de colorantes y pigmentos. Sus propiedades químicas pueden influir en los procesos de síntesis y la estabilidad de los colorantes utilizados en diversas aplicaciones .

Investigación Bioquímica: La estructura de este compuesto como un 3β-hidroxiesteroideo con un grupo hidroxilo adicional en la posición 15β lo convierte en un tema interesante para la investigación bioquímica. Los estudios que involucran este compuesto pueden conducir a conocimientos sobre la bioquímica de los esteroides y los mecanismos de acción hormonal .

Safety and Hazards

Mecanismo De Acción

Target of Action

5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .

Mode of Action

It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .

Biochemical Pathways

The biochemical pathways affected by 5alpha-Cholestan-3beta,15beta-diol are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .

Pharmacokinetics

It is known to be insoluble in water .

Result of Action

It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestan-3beta,15beta-diol can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .

Análisis Bioquímico

Biochemical Properties

5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, 5alpha-Cholestan-3beta,15beta-diol can bind to specific proteins, influencing their activity and stability.

Cellular Effects

5alpha-Cholestan-3beta,15beta-diol affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, 5alpha-Cholestan-3beta,15beta-diol affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, 5alpha-Cholestan-3beta,15beta-diol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Cholestan-3beta,15beta-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5alpha-Cholestan-3beta,15beta-diol can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 5alpha-Cholestan-3beta,15beta-diol vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

5alpha-Cholestan-3beta,15beta-diol is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 5alpha-Cholestan-3beta,15beta-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5alpha-Cholestan-3beta,15beta-diol are essential for its biological activity and function.

Subcellular Localization

5alpha-Cholestan-3beta,15beta-diol is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of 5alpha-Cholestan-3beta,15beta-diol is critical for its activity and function in various biochemical processes.

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-PRKDSDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)